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Compound of Interest

Compound Name: 3-Methoxyoxan-4-one

Cat. No.: B1290594 Get Quote

Introduction

3-Methoxyoxan-4-one, also known as 3-methoxytetrahydro-4H-pyran-4-one, is a heterocyclic

organic compound with the molecular formula C₆H₁₀O₃. Its structure consists of a six-

membered tetrahydropyran ring, a ketone functional group at the 4-position, and a methoxy

group at the 3-position. Due to a lack of readily available published experimental data for this

specific molecule, this guide provides a predicted spectroscopic profile based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). The information herein is intended to serve as a reference for

researchers, scientists, and drug development professionals in the identification and

characterization of 3-Methoxyoxan-4-one.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Methoxyoxan-4-one.

These predictions are derived from the analysis of its chemical structure and comparison with

data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 3.9 - 4.1 m 2H H-2

~ 3.7 - 3.9 m 2H H-6

~ 3.6 dd 1H H-3

~ 3.4 s 3H -OCH₃

~ 2.6 - 2.8 m 2H H-5

Note on Predictions: The protons on the carbons adjacent to the oxygen atom (H-2 and H-6)

are expected to be in the downfield region. The methine proton at the 3-position (H-3) will be

deshielded by both the adjacent oxygen and the carbonyl group. The methoxy group protons

will appear as a characteristic singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm Carbon Assignment

~ 205 - 210 C-4 (C=O)

~ 75 - 80 C-3

~ 65 - 70 C-2

~ 63 - 68 C-6

~ 55 - 60 -OCH₃

~ 40 - 45 C-5

Note on Predictions: The carbonyl carbon (C-4) is expected to have the largest chemical shift.

The carbons bonded to oxygen (C-2, C-3, and C-6) will appear in the typical range for ethers

and oxygenated carbons. The carbon of the methoxy group will be in a characteristic upfield

region for such groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2950 - 2850 Medium C-H stretch (alkane)

~ 1720 - 1740 Strong C=O stretch (ketone)

~ 1150 - 1080 Strong C-O-C stretch (ether)

Note on Predictions: The most prominent absorption band is expected to be the strong

carbonyl stretch, characteristic of a six-membered ring ketone. A strong C-O-C stretching band

from the pyran ring and the methoxy group is also anticipated.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Possible Fragment

130 [M]⁺ (Molecular Ion)

102 [M - CO]⁺

99 [M - OCH₃]⁺

71 [M - CO - OCH₃]⁺

43 [CH₃CO]⁺

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 130.

Common fragmentation pathways for cyclic ketones and ethers include the loss of carbon

monoxide (CO), loss of the methoxy radical (•OCH₃), and α-cleavage around the carbonyl

group.[1][2][3]

Experimental Protocols
The following are generalized methodologies for the acquisition of spectroscopic data for a

small organic molecule like 3-Methoxyoxan-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of

a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer. The

magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve

homogeneity. The probe is tuned for the desired nucleus (¹H or ¹³C).

¹H NMR: A standard proton spectrum is acquired with a sufficient number of scans (typically

8-16) to obtain a good signal-to-noise ratio.

¹³C NMR: A carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, a

greater number of scans (e.g., 128 or more) is typically required. Proton decoupling is

commonly used to simplify the spectrum to single lines for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the spectrum. The spectrum is then phased, baseline corrected, and referenced.

The chemical shifts, multiplicities, and integrations (for ¹H) of the peaks are analyzed.[4]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount

of the sample with KBr powder and pressing it into a disk, or an Attenuated Total Reflectance

(ATR) accessory can be used with the neat sample.

Data Acquisition: A background spectrum of the empty spectrometer (or the clean ATR

crystal) is collected. The sample is then placed in the beam path, and the sample spectrum

is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a

range of 4000-400 cm⁻¹.

Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance

versus wavenumber. The positions and intensities of the absorption bands are identified and

correlated with specific functional groups.[5]

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile

compound, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.

For less volatile compounds, a liquid chromatograph (LC-MS) with a suitable ionization

source can be used.

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common

technique that involves bombarding the sample with a high-energy electron beam, which

typically causes extensive fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Processing: The separated ions are detected, and a mass spectrum is

generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified,

and the fragmentation pattern is analyzed to elucidate the structure of the molecule.[1][3]

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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